Home > Products > Screening Compounds P62766 > N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide -

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide

Catalog Number: EVT-4089546
CAS Number:
Molecular Formula: C16H15N3O4S
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide (DPC 333)

    Compound Description: DPC 333 is a potent and selective inhibitor of tumor necrosis factor (TNF)-α-converting enzyme (TACE). [] It exhibits significant inhibition of lipopolysaccharide-induced soluble TNF-α production in various species. []

    Relevance: While DPC 333 does not share direct structural similarities with N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, its inclusion highlights the research focus on identifying and characterizing compounds with specific biological activities, in this case, enzyme inhibition. This aligns with the general goal of understanding structure-activity relationships and potentially identifying novel compounds with desirable properties. []

    Compound Description: This compound is a potential sedative-hypnotic agent. [] Studies have investigated its disposition and metabolism across different species (rats, cats, humans). []

    Relevance: This compound, like N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, contains a phenyl group with a hydroxyl substituent. [] The exploration of its pharmacological properties further emphasizes the importance of understanding the structure-activity relationship of compounds containing similar structural motifs. []

1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-6-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine

    Compound Description: This compound is a potent and selective antagonist of the melanocortin-4 receptor. [] It exhibits good metabolic profiles, oral bioavailability, and promotes food intake in tumor-bearing mice. []

    Relevance: Although structurally distinct from N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, this compound highlights the exploration of different chemical scaffolds for targeted biological activity. [] This approach aligns with the broader theme of medicinal chemistry research and drug discovery. []

    Compound Description: This compound is a derivative of saliciline. [] The crystal structure of this compound has been determined, revealing key structural features and intermolecular interactions. []

    Relevance: This compound shares a very similar structure to N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide. Both possess a 2-hydroxy-4-methylphenyl moiety. [] The structural analysis of this compound could provide insights into the potential conformation and intermolecular interactions of the target compound. []

N-[4-cyano3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4methylphenyl)sulfonyl] Propanamide (bicalutamide)

    Compound Description: Bicalutamide is an oral medication used to treat prostate cancer. [] It belongs to the anti-androgen class of drugs. []

    Relevance: While structurally different from N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, bicalutamide emphasizes the significance of exploring diverse chemical structures for pharmaceutical applications. [] The study of bicalutamide's mechanism of action and its impact on prostate cancer treatment highlights the broader context of medicinal chemistry research. []

N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides

    Compound Description: This series of compounds, with modifications at the 8-position of the pyrido[1,2-a]pyrimidine nucleus, was investigated for potential analgesic properties. []

    Relevance: While structurally distinct from N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, this series highlights the importance of exploring structural modifications to enhance biological activity. [] This approach aligns with the broader goals of medicinal chemistry and drug development. []

1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitriles

    Compound Description: This class of compounds exhibits selective androgen receptor modulator (SARM) activity. [] They demonstrate potent binding to the androgen receptor and activate AR-mediated transcription. []

    Relevance: This series, like N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, exemplifies the exploration of diverse chemical structures for specific biological targets and potential therapeutic applications. [] The development of SARMs highlights the ongoing research in modulating hormone receptor activity for therapeutic benefit. []

3-[Decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanamide (Sah 58-035)

    Compound Description: Sah 58-035 is a known inhibitor of acyl-cholesterolacyl-transferase (ACAT). [] Interestingly, research has also shown that it acts as an agonist of estrogen receptors. []

    Relevance: This compound, like N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, includes a molecule with a substituted phenyl ring. [] The discovery of Sah 58-035's dual activity on ACAT and estrogen receptors highlights the potential for compounds to interact with multiple biological targets. []

N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides

    Compound Description: This series of compounds was designed as potential succinate dehydrogenase inhibitors, inspired by the fungicide boscalid. [] Several compounds within this series showed promising fungicidal activity against S. sclerotiorum and moderate activity against B. cinerea. []

    Relevance: While this series differs structurally from N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, it exemplifies the approach of using existing bioactive compounds as starting points for the development of novel agents. [] This approach aligns with the broader theme of rational drug design and development. []

(-)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl) cyclohexanol (CP55,940)

    Compound Description: CP55,940 is commonly used as a CB1/CB2 cannabinoid receptor agonist. [] It exhibits an effect on intracellular Ca2+ levels in human osteosarcoma cells. []

    Relevance: Although structurally distinct from N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, CP55,940, like Sah 58-035, highlights that a single compound can exert its effects on multiple biological pathways or targets. [] This emphasizes the complexity of drug action and the importance of considering potential off-target effects. []

1-[N-Methyl-N-(Phenyl)amino]-3- (4-Methylphenyl)Thiourea

    Compound Description: This compound is a thiourea derivative that exists in its thioamide tautomeric form in the solid state. [] Structural characterization reveals an intramolecular N–H⋯N hydrogen bond and the formation of centrosymmetric eight-membered {⋯HNCS}2 synthons via intermolecular hydrogen bonds. []

    Relevance: This compound, like N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, features a thiourea moiety and a substituted phenyl ring. [] Understanding its structural features and intermolecular interactions could provide insights into the potential behavior of the target compound in the solid state. []

(2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)b utanoic acid (AHpHBA)

    Compound Description: AHpHBA is a key building block for the synthesis of aminopeptidase inhibitors. [] Its synthesis has been described, highlighting methods to achieve high optical purity. []

    Relevance: This compound, like N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, illustrates the use of specific synthetic strategies to obtain compounds with desired stereochemistry for targeted biological activity. []

13. 3,5-Diphenyl-1H-pyrazole derivatives* Compound Description: This class of compounds includes 1-acetyl-4-hydroxy-3,5-diphenyl-2-pyrazoline esters, 4-hydroxy-3,5-diphenyl-1H-pyrazole esters, and N-substituted 4-(3-amino-2-hydroxy-1-propoxy)-1-methyl-3,5-diphenyl-1H-pyrazoles. [] These derivatives have shown antiarrhythmic, sedative, and platelet antiaggregating activities. []

  • Relevance: While this series might appear structurally different from N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, it highlights the importance of exploring various chemical scaffolds, substitutions, and functional groups for modulating biological activities. []

14. (2S, 3R, 4R, 6E)-3-Hydroxy-4-methyl-2-(methylamino)oct-6-enoic Acid (MeBmt)* Compound Description: MeBmt is an unusual amino acid found in Cyclosporin. [] Its stereoselective synthesis, involving a gold(I)-catalyzed aldol reaction, has been described. []

  • Relevance: Though structurally distinct from N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, the synthesis of MeBmt highlights the importance of stereochemistry in biological systems and the need for specific synthetic approaches to achieve desired stereoisomers. []

15. (+)-3,4-dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[(3,4-methylenedioxy) phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4- benzothiazine (SD-3211)* Compound Description: SD-3211 is a new calcium antagonist. [] This study focused on identifying and synthesizing three fecal metabolites (M-I, M-II, and M-III) of SD-3211 in rats to understand its metabolic pathways. []

  • Relevance: Although structurally different from N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, the investigation of SD-3211's metabolism highlights the importance of understanding the metabolic fate of drug candidates. []

2-aminothiazole derivatives, particularly Dasatinib (BMS-354825)

    Compound Description: Dasatinib is a potent pan-Src kinase inhibitor. [] It was discovered through structure-activity relationship studies starting from a 2-aminothiazole scaffold. []

    Relevance: Though Dasatinib is structurally different from N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, its development exemplifies a successful structure-based drug design approach where an initial hit compound is optimized through iterative modifications guided by structure-activity relationships and molecular modeling. []

N-(Methyl substituted phenyl)-N′-(2-hydroxy-3-naphthoyl)urea

    Compound Description: This series of compounds utilizes 2-hydroxy-3-naphthoyl chloride as a key building block and involves reacting it with methyl-substituted phenylureas. [] The synthesis of N-(3-methylphenyl)-N′-(2-hydroxy-3-naphthoyl)urea was optimized for yield and purity. []

    Relevance: While not directly structurally related to N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, this series highlights the importance of optimizing synthetic methods to achieve high yields and purity for target compounds. []

18. (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol* Compound Description: This compound is a Schiff base. [] Its crystal structure reveals an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen. []

  • Relevance: This compound, like N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, contains a 2-hydroxy-4-methylphenyl moiety. [] The structural analysis provides insights into the potential conformational preferences and intermolecular interactions of compounds with this structural motif. []

N,N'-bis(2-hydroxy-4-methoxysalicylidene)- ethylenediaminatonickel(II), Ni(C18H18N2O4)

    Compound Description: This compound is a nickel(II) complex with a tetra-dentate salen ligand. [] Its crystal structure reveals a slightly distorted square planar geometry around the nickel(II) ion. []

    Relevance: While not directly similar in structure to N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, this compound highlights the ability of metal complexes, particularly those with salen-type ligands, to adopt specific geometries, which can influence their properties and potential applications. []

(2S,3S,4R)-N''-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378)

    Compound Description: KR-31378 is a benzopyran analog with neuroprotective properties. [, ] It has shown efficacy in reducing cerebral infarct size in rats and preventing lipopolysaccharide-induced apoptosis in endothelial cells. [, ]

    Relevance: While structurally distinct from N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, KR-31378 highlights the exploration of different chemical scaffolds for their therapeutic potential, particularly in the context of neuroprotection and inflammation-related conditions. [, ]

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

    Compound Description: SR144528 is a high-affinity cannabinoid CB2 antagonist. [] The amide functional group and specific aromatic stacking interactions are crucial for its CB2 activity. []

    Relevance: Although structurally distinct from N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, the detailed investigation of SR144528's structure-activity relationship highlights the importance of understanding key binding interactions for developing potent and selective ligands. []

(RS)-2-amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)isoxazol -4-yl] propionic acid (2-Me-Tet-AMPA)

    Compound Description: 2-Me-Tet-AMPA is a potent and selective agonist of AMPA receptors, demonstrating significantly higher potency compared to AMPA itself. [] Its enantiomer, 1-Me-Tet-AMPA, is essentially inactive. []

    Relevance: This compound highlights the significance of chirality in drug action. [] While structurally different from N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, it emphasizes that subtle structural differences, such as the spatial arrangement of atoms around a chiral center, can have a profound impact on a compound's biological activity. []

23. 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines* Compound Description: This series of compounds was developed as platelet-activating factor (PAF) antagonists. [] They exhibit good oral activity and potency in blocking PAF-induced effects. []

  • Relevance: While structurally distinct from N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, this series highlights the exploration of specific chemical motifs, like the cyanomethylpiperazine moiety, for targeting particular biological pathways and addressing unmet medical needs. []

24. N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4- (methylamino) benzamide (YM-09151-2)* Compound Description: YM-09151-2 is a neuroleptic agent. [] It has been radiolabeled with carbon-14 and deuterium to facilitate biochemical studies, including metabolism and pharmacokinetics. []

  • Relevance: While YM-09151-2 might not share direct structural similarities with N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, its development emphasizes the importance of radiolabeling techniques in drug discovery and development. [] Radiolabeling enables the tracking of drug molecules in biological systems, providing valuable insights into their absorption, distribution, metabolism, and excretion (ADME) properties. []

methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate (Compound 1)

    Compound Description: This ester and its related acid are selective β3-adrenergic agonists that target brown adipose tissue and thermogenesis in rats. []

    Relevance: While this compound differs structurally from N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, it exemplifies the exploration of different chemical structures for tissue-specific targeting and potential applications in treating metabolic disorders. []

1-amino-2-hydroxy-guanidine

    Compound Description: This compound is a potent inhibitor of the inducible isoform of nitric oxide synthase (iNOS). [] Studies have shown its protective effects against endotoxin-induced multiple organ dysfunction in rats. []

    Relevance: This compound, like others discussed, highlights the importance of exploring different chemical classes and their potential for therapeutic applications. [] Although structurally dissimilar to N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, it emphasizes the broad scope of research in medicinal chemistry, encompassing various targets and disease areas. []

N-Substituted-7-hydroxy-4-methyl-2-oxoquinolines

    Compound Description: This series of compounds was synthesized using microwave irradiation and evaluated for their anticonvulsant activity. []

    Relevance: While structurally different from N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, this series highlights the use of microwave-assisted synthesis for more efficient and rapid compound generation in medicinal chemistry. [] This approach aligns with the continuous effort to improve synthetic methodologies. []

Properties

Product Name

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide

IUPAC Name

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C16H15N3O4S/c1-9-6-7-12(14(20)8-9)17-16(24)18-15(21)11-4-3-5-13(10(11)2)19(22)23/h3-8,20H,1-2H3,(H2,17,18,21,24)

InChI Key

IGTPYMIAAMCBNK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)O

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.